molecular formula C7H16N2OS B14386249 S-[3-(Dimethylamino)propyl] methylcarbamothioate CAS No. 87820-01-7

S-[3-(Dimethylamino)propyl] methylcarbamothioate

Cat. No.: B14386249
CAS No.: 87820-01-7
M. Wt: 176.28 g/mol
InChI Key: OCBMYBBUALJCCT-UHFFFAOYSA-N
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Description

S-[3-(Dimethylamino)propyl] methylcarbamothioate: is a chemical compound with the molecular formula C7H16N2OS It is known for its unique structure, which includes a dimethylamino group, a propyl chain, and a methylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Dimethylamino)propyl] methylcarbamothioate typically involves the reaction of 3-(dimethylamino)propylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[3-(Dimethylamino)propyl] methylcarbamothioate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the methylcarbamothioate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with changes in the oxidation state of sulfur or nitrogen atoms.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: S-[3-(Dimethylamino)propyl] methylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of S-[3-(Dimethylamino)propyl] methylcarbamothioate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the methylcarbamothioate moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    S-Methyl methylcarbamothioate: Similar in structure but lacks the dimethylamino group.

    N,N-Dimethylthiocarbamate: Contains a similar thiocarbamate moiety but with different substituents.

    3-(Dimethylamino)propylamine: Shares the dimethylamino group and propyl chain but lacks the carbamothioate moiety.

Uniqueness: S-[3-(Dimethylamino)propyl] methylcarbamothioate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

87820-01-7

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

S-[3-(dimethylamino)propyl] N-methylcarbamothioate

InChI

InChI=1S/C7H16N2OS/c1-8-7(10)11-6-4-5-9(2)3/h4-6H2,1-3H3,(H,8,10)

InChI Key

OCBMYBBUALJCCT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SCCCN(C)C

Origin of Product

United States

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